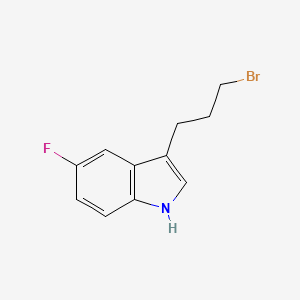

3-(3-bromopropyl)-5-fluoro-1H-indole

Description

3-(3-Bromopropyl)-5-fluoro-1H-indole is a halogenated indole derivative characterized by a bromopropyl chain at the 3-position and a fluorine atom at the 5-position of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

CAS No. |

191013-68-0 |

|---|---|

Molecular Formula |

C11H11BrFN |

Molecular Weight |

256.11 g/mol |

IUPAC Name |

3-(3-bromopropyl)-5-fluoro-1H-indole |

InChI |

InChI=1S/C11H11BrFN/c12-5-1-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,1-2,5H2 |

InChI Key |

ZJNJOXXOZZFKCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Reactivity: The 3-bromopropyl group in the target compound provides electrophilic reactivity, enabling nucleophilic substitution reactions, which are absent in analogs like 8e (diphenylallyl) or 5b (triazole-ethyl) . Fluorine Position: The 5-fluoro substitution is conserved across analogs, enhancing lipophilicity and metabolic stability compared to non-fluorinated indoles .

Synthetic Complexity :

- Compounds like DMPI () require multi-step heterocyclic functionalization, whereas 3-(3-bromopropyl)-5-fluoro-1H-indole could be synthesized more straightforwardly via alkylation, similar to methods in and .

Biological Activity: Antimicrobial Potential: DMPI and CDFI () inhibit SAV1754 in MRSA, suggesting that bromopropyl-substituted indoles might similarly target bacterial membrane proteins . Antioxidant Activity: Triazole-containing analogs (e.g., 5b) show antioxidant properties, but bromine’s electrophilicity may shift applications toward covalent enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.